

Spectroscopic Characterization of 4,5-Diaminopyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Diaminopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **4,5-diaminopyrimidine**, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols and workflow visualizations.

Introduction

4,5-Diaminopyrimidine ($C_4H_6N_4$, Molar Mass: 110.12 g/mol) is a key intermediate in the synthesis of purines and other biologically active heterocyclic compounds. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structural integrity. This guide summarizes the fundamental spectroscopic data and provides standardized methodologies for its analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4,5-Diaminopyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **4,5-Diaminopyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7	Singlet	1H	H-2
~7.2	Singlet	1H	H-6
~5.8	Broad Singlet	2H	C4-NH ₂
~4.7	Broad Singlet	2H	C5-NH ₂

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Note: The exact chemical shifts of the amine protons can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for **4,5-Diaminopyrimidine**

Chemical Shift (δ) ppm	Assignment
~155	C-2
~150	C-4
~145	C-6
~115	C-5

Solvent: DMSO-d₆. Note: These are estimated chemical shifts based on the structure and typical values for similar pyrimidine derivatives.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **4,5-Diaminopyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of NH ₂ groups
3200 - 3000	Medium	C-H stretching (aromatic)
1650 - 1550	Strong	C=N and C=C stretching (pyrimidine ring) and N-H bending
1500 - 1400	Medium	C=C stretching (pyrimidine ring)
1350 - 1250	Medium	C-N stretching
Below 1000	Medium to Weak	Ring bending and out-of-plane C-H bending

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for **4,5-Diaminopyrimidine**

m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
83	~40	[M - HCN] ⁺
56	~25	[M - 2HCN] ⁺
42	~30	[C ₂ H ₂ N] ⁺

Ionization method: Electron Ionization (EI) at 70 eV. Data is based on the NIST WebBook mass spectrum.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **4,5-Diaminopyrimidine** are provided below.

NMR Spectroscopy

3.1.1. ^1H and ^{13}C NMR Sample Preparation

- Weigh approximately 10-20 mg of **4,5-diaminopyrimidine** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[2\]](#)
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) to the vial.[\[2\]](#)
- Gently agitate the vial to dissolve the solid completely.
- Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

- Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
- Lock the spectrometer on the deuterium signal of the DMSO-d_6 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[3\]](#) A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C . A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[\[3\]](#)
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectra to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H and $\delta \approx 39.52$ ppm for ¹³C) or an internal standard like TMS.[4]

Infrared (IR) Spectroscopy

3.2.1. KBr Pellet Preparation

- Thoroughly grind approximately 1-2 mg of **4,5-diaminopyrimidine** in a clean agate mortar and pestle.[5]
- Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[5]
- Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[5]

3.2.2. FT-IR Data Acquisition

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Perform a baseline correction on the resulting spectrum.
- Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Introduction

- Place a small amount (typically less than 1 mg) of **4,5-diaminopyrimidine** into a capillary tube or onto a direct insertion probe.

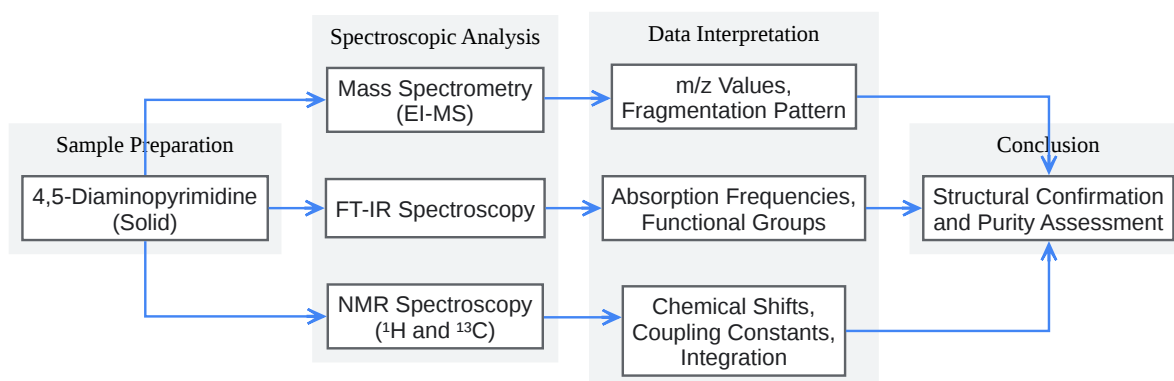
- Introduce the sample into the high-vacuum source of the mass spectrometer.

3.3.2. EI-MS Data Acquisition

- Volatilize the sample by heating the probe.
- Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.
- Accelerate the resulting ions into the mass analyzer.
- Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
- The detector records the abundance of each ion, generating a mass spectrum.

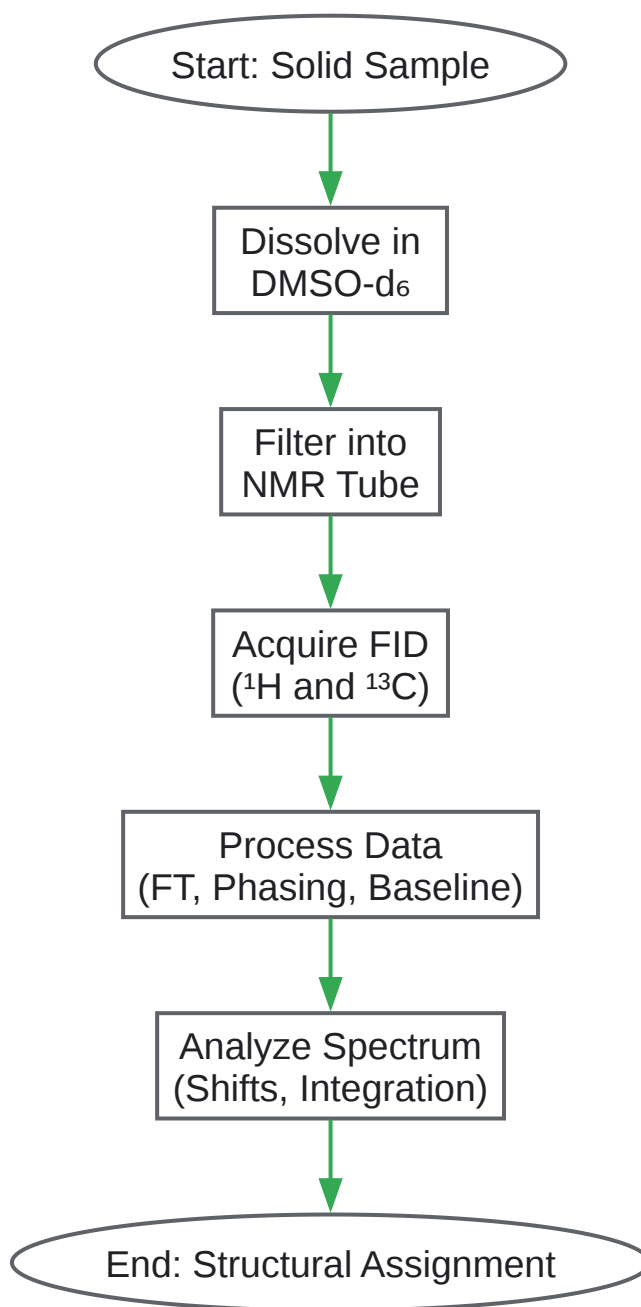
Workflow Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic characterization of **4,5-Diaminopyrimidine**.



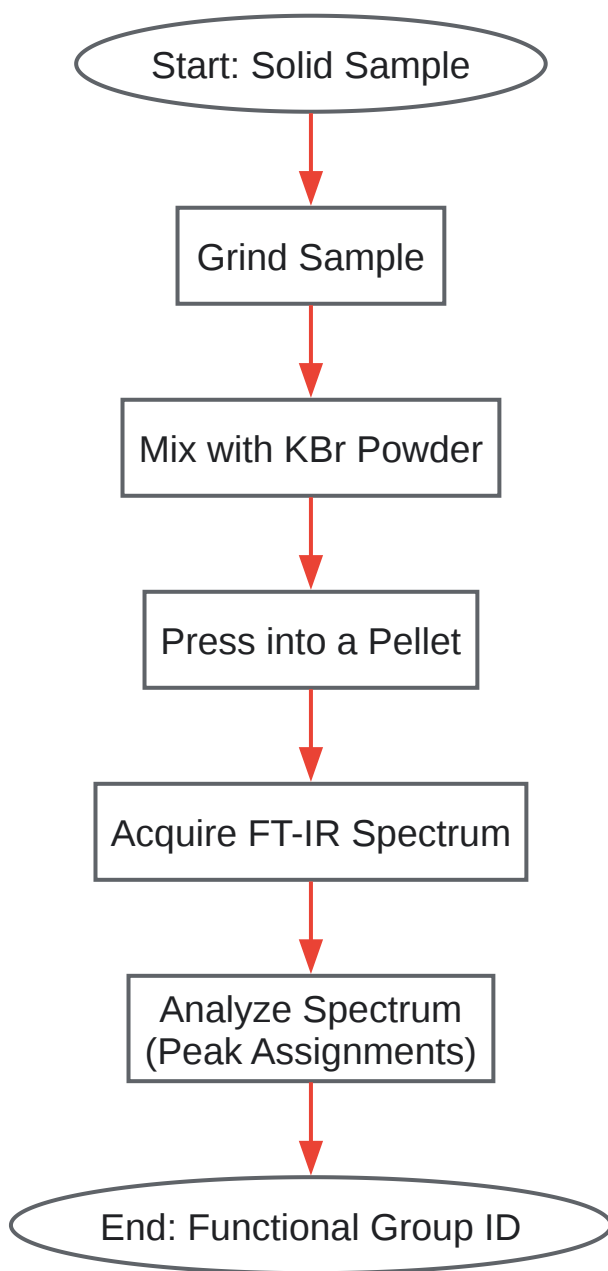
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Caption: Overall workflow for the spectroscopic characterization of **4,5-Diaminopyrimidine**.



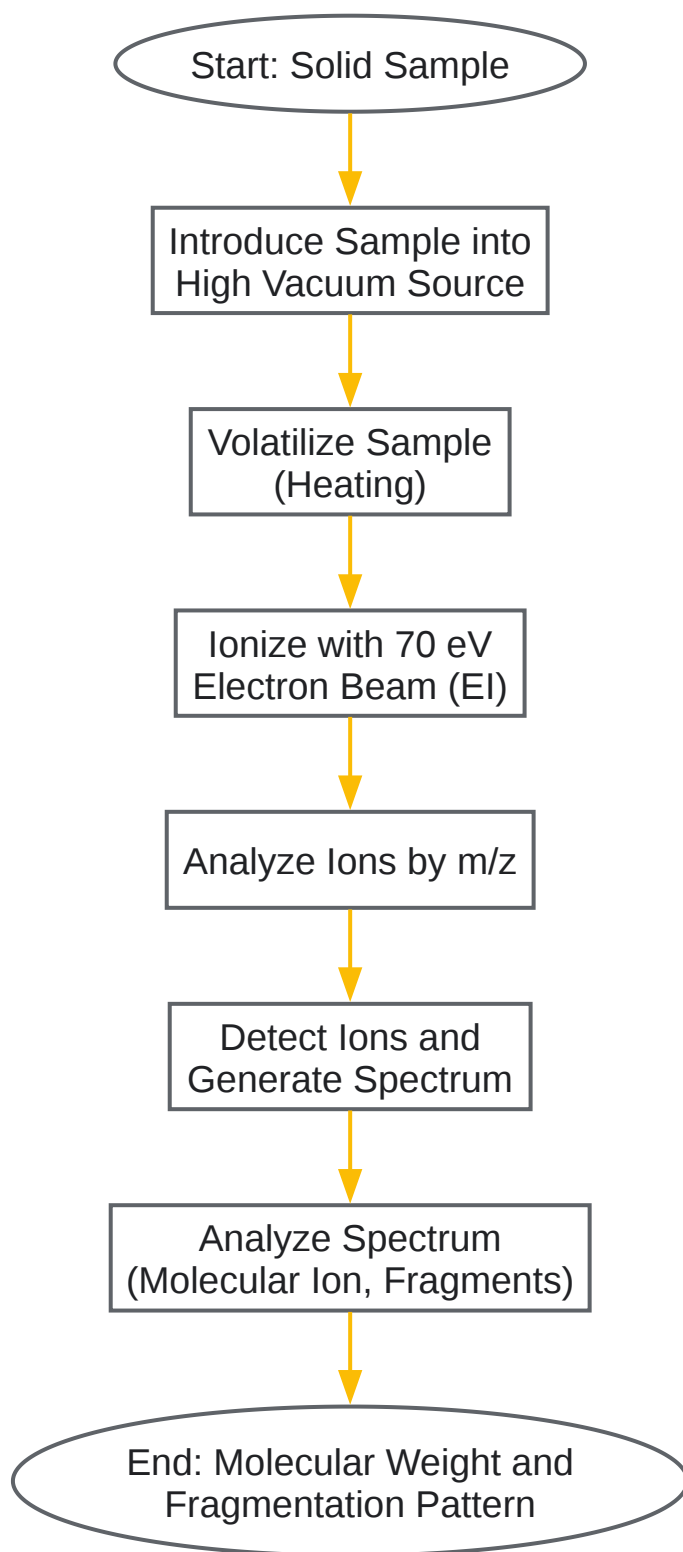
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Caption: Experimental workflow for NMR analysis of **4,5-Diaminopyrimidine**.



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Caption: Experimental workflow for FT-IR analysis of **4,5-Diaminopyrimidine**.



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Caption: Experimental workflow for EI-MS analysis of **4,5-Diaminopyrimidine**.

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